molecular formula C3H6N2O5 B8780482 2,2-Dinitropropanol CAS No. 918-52-5

2,2-Dinitropropanol

Cat. No. B8780482
Key on ui cas rn: 918-52-5
M. Wt: 150.09 g/mol
InChI Key: IPLRZPREFHIGIB-UHFFFAOYSA-N
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Patent
US04774366

Procedure details

To a stirred solution of 2.66 g (66.5 mmoles) of sodium hydroxide in 15 ml of water at 20° was added 5.0 g (66.5 mmoles) of nitroethane. When all the nitroethane dissolved, the solution was cooled to 5°-7° in an ice-water bath and 5.4 g of 37% aqueous formaldehyde (66.5 mmoles) was then added. The cooling bath was removed and the mixture was stirred for 2 hours before the ice-water bath was replaced and 25 ml of ether was added. A solution of 18.3 g of sodium nitrite (0.265 mole) in 30 ml of water was then added followed by solutions of 15.8 g (66.3 mmoles) of sodium persulfate in 30 ml of water and 4.4 g (13.4 mmoles) of potassium ferricyanide in 15 ml of water. The reaction temperature rose from 14° to 35°. The mixture was then stirred at ambient temperature for 1 hour and phases were separated. The aqueous phase was extracted twice with ether and the combined ether extracts were washed with brine and dried. The product was distilled in a short path distillation apparatus to give 6.57 g (65% yield) of 2,2-dinitropropanol.
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
catalyst
Reaction Step Two
Quantity
2.66 g
Type
reactant
Reaction Step Three
Name
nitroethane
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
nitroethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.4 g
Type
reactant
Reaction Step Five
Quantity
18.3 g
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
15.8 g
Type
reactant
Reaction Step Seven
Name
Quantity
30 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[N+:3]([CH2:6][CH3:7])([O-:5])=[O:4].[CH2:8]=O.[N:10]([O-:12])=[O:11].[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>O.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[N+:3]([C:6]([N+:10]([O-:12])=[O:11])([CH3:8])[CH2:7][OH:1])([O-:5])=[O:4] |f:0.1,4.5,6.7.8,10.11.12.13|

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.4 g
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
Step Three
Name
Quantity
2.66 g
Type
reactant
Smiles
[OH-].[Na+]
Name
nitroethane
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Four
Name
nitroethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])CC
Step Five
Name
Quantity
5.4 g
Type
reactant
Smiles
C=O
Step Six
Name
Quantity
18.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
15.8 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Step Eight
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours before the ice-water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to 5°-7° in an ice-water bath
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
25 ml of ether was added
CUSTOM
Type
CUSTOM
Details
rose from 14° to 35°
STIRRING
Type
STIRRING
Details
The mixture was then stirred at ambient temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice with ether
WASH
Type
WASH
Details
the combined ether extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The product was distilled in a short path distillation apparatus

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C(CO)(C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.57 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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